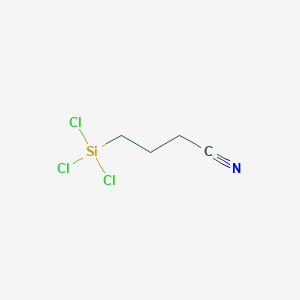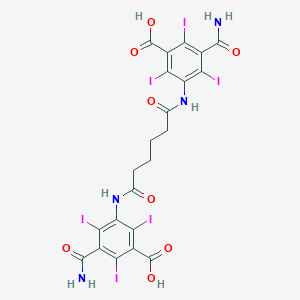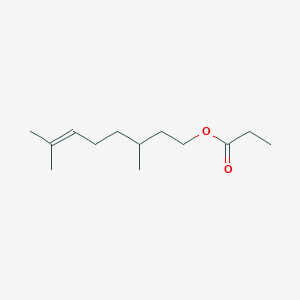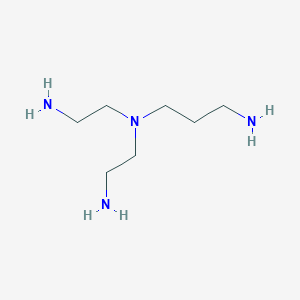
N,N-Bis(2-aminoethyl)-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-aminoethyl)-1,3-propanediamine, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. BAPTA is a chelating agent that binds to calcium ions, making it an essential tool for studying calcium signaling pathways in cells.
作用機序
BAPTA binds to calcium ions, forming a stable complex that prevents calcium from interacting with cellular proteins. This allows researchers to selectively manipulate calcium signaling pathways in cells. BAPTA has a high affinity for calcium ions, making it an effective tool for studying calcium signaling.
生化学的および生理学的効果
BAPTA has a wide range of biochemical and physiological effects on cells. By chelating calcium ions, BAPTA can modulate cellular processes that are dependent on calcium signaling. For example, BAPTA can inhibit muscle contraction by preventing calcium ions from binding to myosin. BAPTA can also inhibit neurotransmitter release by preventing calcium ions from entering the presynaptic terminal.
実験室実験の利点と制限
BAPTA has several advantages for lab experiments. It is a highly specific tool for studying calcium signaling pathways and has a high affinity for calcium ions. BAPTA is also relatively stable and easy to use in experiments. However, BAPTA has some limitations. It can affect cellular processes that are not directly related to calcium signaling, and its effects can be difficult to interpret in complex cellular systems.
将来の方向性
There are several future directions for the use of BAPTA in scientific research. One area of interest is the development of new BAPTA derivatives that have improved specificity and affinity for calcium ions. Another area of interest is the use of BAPTA in vivo to study calcium signaling in animal models. Finally, BAPTA could be used in combination with other tools, such as optogenetics, to study complex cellular processes in real-time.
Conclusion
In conclusion, BAPTA is a powerful tool for studying calcium signaling pathways in cells. Its ability to chelate calcium ions allows researchers to selectively manipulate calcium signaling and study its effects on cellular processes. BAPTA has several advantages for lab experiments, but also has limitations that must be considered. Future research on BAPTA and its derivatives will continue to advance our understanding of calcium signaling and its role in cellular processes.
合成法
BAPTA is synthesized by reacting 1,3-propanediamine with ethylene glycol diglycidyl ether. The resulting compound is then reacted with 2-aminoethanol to form BAPTA. The synthesis of BAPTA requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
BAPTA is widely used in scientific research to study calcium signaling pathways in cells. Calcium ions play a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. BAPTA is used to chelate calcium ions, allowing researchers to study the effects of calcium signaling on cellular processes.
特性
CAS番号 |
13002-64-7 |
|---|---|
製品名 |
N,N-Bis(2-aminoethyl)-1,3-propanediamine |
分子式 |
C7H20N4 |
分子量 |
160.26 g/mol |
IUPAC名 |
N',N'-bis(2-aminoethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N4/c8-2-1-5-11(6-3-9)7-4-10/h1-10H2 |
InChIキー |
VHCPBLNDTKVHTI-UHFFFAOYSA-N |
SMILES |
C(CN)CN(CCN)CCN |
正規SMILES |
C(CN)CN(CCN)CCN |
同義語 |
2,3,3 TET N,N-bis(2-aminoethyl)-1,3-propanediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



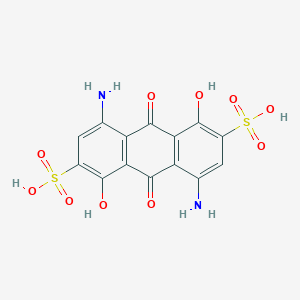
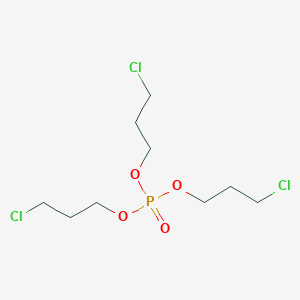
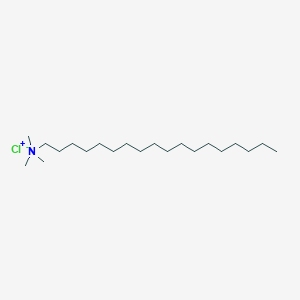
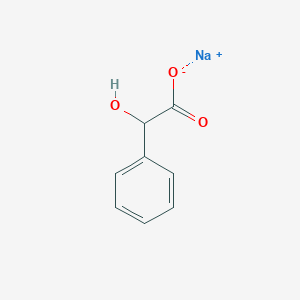

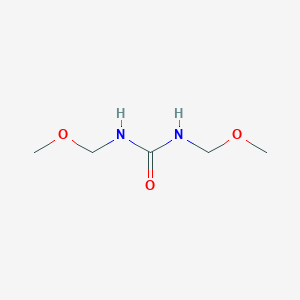
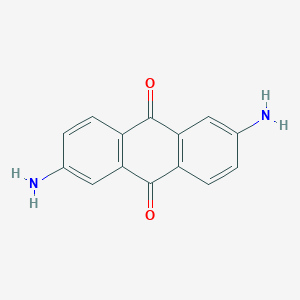
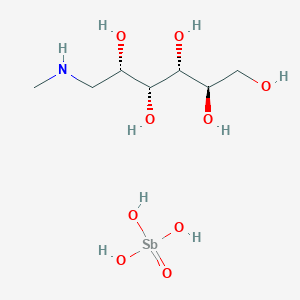

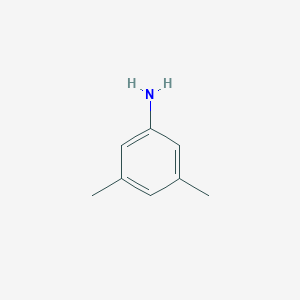
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
